3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide
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Overview
Description
3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with a methoxy group and a piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol and a suitable base.
Attachment of the Piperidine Derivative: The piperidine moiety is introduced through an amide coupling reaction, using 2-methylpiperidine and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the piperidine moiety can be reduced to form an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-hydroxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide.
Reduction: Formation of 3-methoxy-N-(4-(2-methylpiperidin-1-yl)phenyl)benzenesulfonamide.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: Used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-methoxy-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide: Similar structure but without the methyl group on the piperidine ring.
Uniqueness
The presence of both the methoxy group and the 2-methylpiperidine moiety in 3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide makes it unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications.
Properties
IUPAC Name |
3-methoxy-N-[4-(2-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-6-3-4-13-22(15)20(23)16-9-11-17(12-10-16)21-27(24,25)19-8-5-7-18(14-19)26-2/h5,7-12,14-15,21H,3-4,6,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAJFDBWXWTURG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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